molecular formula C17H21ClN4O2 B4923164 N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide

N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide

Cat. No. B4923164
M. Wt: 348.8 g/mol
InChI Key: XAFUQMFQXZVZHG-UHFFFAOYSA-N
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Description

N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide, also known as JNJ-42165279, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

The mechanism of action of N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide involves the inhibition of PTP1B, a key enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor and other downstream signaling molecules (Zhang et al., 2017). Inhibition of PTP1B by N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues such as skeletal muscle, liver, and adipose tissue (Chen et al., 2015).
Biochemical and Physiological Effects
N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has been shown to have several biochemical and physiological effects in animal models. In a study by Chen et al. (2015), treatment with the compound improved glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. The compound also reduced fasting blood glucose levels, plasma insulin levels, and triglyceride levels in these mice. In another study by Lu et al. (2015), treatment with the compound improved glucose tolerance and insulin sensitivity in db/db mice, a model of type 2 diabetes. The compound also reduced hepatic glucose production and improved lipid metabolism in these mice.

Advantages and Limitations for Lab Experiments

N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PTP1B inhibition, which allows for precise modulation of insulin signaling pathways. Another advantage is its relatively low toxicity and favorable pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Another limitation is its high cost, which can be a barrier to its widespread use in research.

Future Directions

There are several potential future directions for research on N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide. One direction is to investigate its effects on other metabolic pathways and diseases, such as obesity, non-alcoholic fatty liver disease, and cardiovascular disease. Another direction is to explore its potential as a combination therapy with other drugs that target different aspects of insulin signaling and glucose metabolism. Additionally, further studies are needed to elucidate the long-term safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide was reported by Janssen Pharmaceutica. The synthesis involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-piperidone to form the corresponding Schiff base, which is then reacted with 1H-pyrazole-5-carboxylic acid to give the desired product. The final compound is obtained as a white solid with a purity of over 99% (Janssen Pharmaceutica, 2012).

Scientific Research Applications

N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes and other metabolic disorders. In vitro studies have shown that the compound is a potent inhibitor of PTP1B, with an IC50 value of 10 nM (Janssen Pharmaceutica, 2012). In vivo studies in animal models have demonstrated that the compound improves glucose tolerance, insulin sensitivity, and lipid metabolism (Chen et al., 2015; Lu et al., 2015). These findings suggest that N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide may have potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

properties

IUPAC Name

N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-12(23)20-17-4-7-19-22(17)15-5-8-21(9-6-15)11-13-10-14(18)2-3-16(13)24/h2-4,7,10,15,24H,5-6,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFUQMFQXZVZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide

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